1H-Indene, 1-ethenyl-

Description

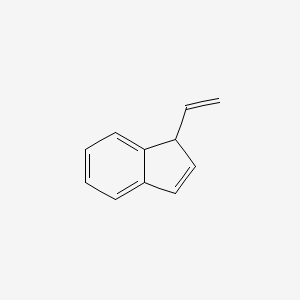

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWJJJOJBSVOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C=CC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2471-83-2 | |

| Record name | Indene, 1-ethylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 1h Indene, 1 Ethenyl and Functionalized Derivatives

Strategies for Carbon-Carbon Bond Formation Leading to Indene (B144670) Skeletons

The construction of the indene core relies on the formation of specific carbon-carbon bonds to create the fused five-membered ring onto a benzene (B151609) ring. Several catalytic methods have been developed to achieve this efficiently and with high selectivity.

Palladium-Catalyzed Coupling Reactions for Functionalized Indene Synthesis

Palladium catalysis is a powerful tool for the synthesis of functionalized indenes. These reactions often involve the coupling of various starting materials to construct the indene skeleton. For instance, a palladium-catalyzed cascade reaction of o-iodostyrenes, internal alkynes, and formates allows for the creation of diverse indene-1-acetates. rsc.org This method is notable for forming three C-C bonds and one C-O bond in a single process. rsc.org

Another approach utilizes a ligand-free palladium-catalyzed Suzuki coupling to prepare 4-aryl-substituted 2-methyl-1H-indanones, which can then be converted to the corresponding indene derivatives in high yields. semanticscholar.org This method has been successfully applied to multi-gram scale synthesis. semanticscholar.org Furthermore, palladium-catalyzed reactions have been employed for the direct arylation of indoles to produce functionalized derivatives. researchgate.net The synthesis of benzofulvenes, which are structurally related to vinylindenes, can be achieved through the palladium-catalyzed cyclization of 1,2-dialkynylbenzenes. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Indene Synthesis

| Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| o-Iodostyrenes, internal alkynes, formates | Palladium/air system | Indene-1-acetates | rsc.org |

| 4-Bromo-2-methylindan-1-one, phenylboronic acid | Pd(OAc)2/TBAB in PEG400 | 4-Aryl-2-methyl-1H-indanone | semanticscholar.org |

| 1,2-Dialkynylbenzenes | Palladium catalyst | Benzofulvenes | researchgate.net |

Lewis Acid-Catalyzed Cyclization Reactions (e.g., Nazarov Cyclization, Friedel-Crafts Acylation)

Lewis acid-catalyzed reactions are fundamental in the synthesis of indene skeletons, primarily through intramolecular cyclizations. The Nazarov cyclization, an electrocyclization of divinyl ketones, is a key method for forming the five-membered ring of the indene system. beilstein-archives.orgresearchgate.net This reaction can be catalyzed by various Lewis acids, such as BF3·Et2O, to afford highly substituted indene derivatives from aryl vinyl carbinols. beilstein-archives.orgresearchgate.net The efficiency of the Nazarov cyclization can be influenced by the substituents on the aromatic ring, with electron-rich systems generally providing better yields. beilstein-archives.org

Friedel-Crafts reactions, both acylation and alkylation, are classic methods for forming carbon-carbon bonds on aromatic rings and are widely used in indene synthesis. Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common route to 1-indanones, which are precursors to indenes. beilstein-journals.orgresearchgate.net This reaction can be promoted by strong acids like polyphosphoric acid or superacids. beilstein-journals.orgthieme-connect.com Similarly, intramolecular Friedel-Crafts alkylation can be used to cyclize suitable precursors to form the indene ring system. beilstein-journals.orgacs.org For instance, a Brønsted acid-catalyzed reaction of isoindolinone-derived propargylic alcohols with aromatic nucleophiles proceeds through an intercepted Meyer–Schuster rearrangement followed by an intramolecular Friedel-Crafts alkylation to yield spiroisoindolinone indenes. acs.org

The reaction of arylallenes with ethenetricarboxylates catalyzed by a Lewis acid like SnCl4 can produce indene derivatives through a conjugate addition followed by a Friedel-Crafts cyclization. nih.govresearchgate.net

Table 2: Lewis Acid-Catalyzed Cyclizations for Indene Synthesis

| Reaction Type | Catalyst | Precursor | Product | Reference |

|---|---|---|---|---|

| Nazarov Cyclization | BF3·Et2O | Aryl vinyl carbinols | Substituted Indenes | beilstein-archives.orgresearchgate.net |

| Friedel-Crafts Acylation | Polyphosphoric Acid | 3-Arylpropionic acids | 1-Indanones | beilstein-journals.org |

| Friedel-Crafts Alkylation | Brønsted acid | Isoindolinone-derived propargylic alcohols | Spiroisoindolinone indenes | acs.org |

| Conjugate Addition/Friedel-Crafts Cyclization | SnCl4 | Arylallenes and ethenetricarboxylates | Indene derivatives | nih.govresearchgate.net |

Platinum-Catalyzed Cycloisomerization for Vinylindene Precursors

Platinum catalysts are effective in promoting the cycloisomerization of enynes to form various cyclic compounds, including indene derivatives. nih.gov Specifically, platinum-catalyzed cycloisomerization of 1,4-enynes can lead to the formation of 1,2,3-trisubstituted 1H-indenes. researchgate.net This type of reaction proceeds through the activation of the alkyne by the platinum catalyst, triggering a cascade of bond reorganizations. nih.gov

Electron-rich 2-vinylindenes, which are direct precursors or close analogs of 1H-indene, 1-ethenyl-, can be accessed through a platinum-catalyzed cycloisomerization reaction. researchgate.net These vinylindenes are valuable substrates for further transformations, such as Diels-Alder reactions, to construct more complex polycyclic systems. researchgate.net The cycloisomerization of enynes containing a hydroxyl group at a propargylic position, catalyzed by PtCl2 or gold complexes, can lead to the formation of bicyclic ketone derivatives. nih.govorganic-chemistry.org

Stereoselective Synthesis of Chiral Indene Derivatives

The development of methods for the stereoselective synthesis of chiral indenes is of great importance due to their prevalence in biologically active molecules. oaepublish.com Asymmetric catalysis provides a powerful approach to control the stereochemistry during the formation of the indene core.

Palladium-catalyzed asymmetric alkylations have been developed for the construction of 1,3-stereocenters with both axial and central chirality in indene systems. mdpi.com Another notable example is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization, which utilizes a π-allyl-Pd 1,4-dipole trapped by an in situ generated indene-involved ketene (B1206846). oaepublish.com This method allows for the synthesis of chiral spiro-indenes with all-carbon quaternary stereocenters in high enantiomeric and diastereomeric excess. oaepublish.com

Multi-Step Synthesis Approaches for Highly Substituted 1H-Indene Systems

The synthesis of highly substituted indenes often requires multi-step sequences that combine various synthetic transformations. These approaches allow for the introduction of a wide range of functional groups onto the indene scaffold.

Nucleophilic Addition Reactions in Indene Derivative Synthesis

Nucleophilic addition reactions are a cornerstone of a two-step methodology for synthesizing highly functionalized indene derivatives. beilstein-archives.org This strategy involves the nucleophilic addition of an aryl or alkyl nucleophile to an aryl vinyl ketone to generate a tertiary aryl vinyl carbinol. beilstein-archives.orgresearchgate.net This intermediate is then subjected to a Lewis acid-catalyzed electrocyclization (Nazarov cyclization) to form the multi-substituted indene. beilstein-archives.orgresearchgate.net

The choice of nucleophile is crucial and can range from organometallic reagents to carbanions generated from active methylene (B1212753) compounds like ethyl acetate (B1210297) or ethyl acetoacetate (B1235776). beilstein-archives.orgresearchgate.net The success of the nucleophilic addition can be dependent on the steric and electronic properties of both the nucleophile and the aryl vinyl ketone. beilstein-archives.org For example, the addition of a secondary carbanion from ethyl acetoacetate may be sterically hindered, while a primary carbanion can add successfully. beilstein-archives.org This approach provides a divergent route to a variety of indene derivatives with different substitution patterns on the five-membered ring. beilstein-archives.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1H-Indene, 1-ethenyl- |

| 4-Aryl-substituted 2-methyl-1H-indanone |

| Benzofulvene |

| 1-Indanone |

| 3-Arylpropionic acid |

| Spiroisoindolinone indene |

| Aryl vinyl ketone |

| Aryl vinyl carbinol |

| 1,2,3-Trisubstituted 1H-indene |

| 2-Vinylindene |

| Chiral spiro-indene |

| Ethyl acetate |

| Ethyl acetoacetate |

| o-Iodostyrene |

| 1,2-Dialkynylbenzene |

| 4-Bromo-2-methylindan-1-one |

| Phenylboronic acid |

| Isoindolinone-derived propargylic alcohol |

| Ethenetricarboxylate |

| Arylallene |

| 1,4-Enyne |

| 1-Diazonaphthalene-2(1H)-one |

| Indole |

| Indene-1-acetate |

| Divinyl ketone |

| Polyphosphoric acid |

| BF3·Et2O |

| SnCl4 |

| PtCl2 |

| Palladium |

| Platinum |

| Gold |

Halogenation and Subsequent Substitution Reactions on the Indene Core

Halogenation of the indene core serves as a critical step for introducing a variety of functional groups through subsequent substitution reactions. The reactivity of the indene system—comprising an aromatic ring, a double bond, and allylic protons—allows for several halogenation pathways.

Electrophilic halogenation typically targets the electron-rich aromatic ring. For this to occur, a Lewis acid catalyst such as AlCl₃ or FeCl₃ is generally required to activate the halogen (e.g., Cl₂ or Br₂), making it a more potent electrophile. lscollege.ac.insavemyexams.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring attacks the activated halogen complex, forming a carbocation intermediate (arenium ion) which then loses a proton to restore aromaticity. google.comlibretexts.org Without a catalyst, this reaction is much slower for benzene derivatives compared to the rapid addition of halogens across an alkene double bond. lscollege.ac.inlibretexts.org

Alternatively, the double bond of the cyclopentene (B43876) moiety can undergo halogenation. The bromination of indene, for instance, can yield dibromo- and tribromoindane derivatives. researchgate.net These halogenated intermediates are valuable precursors for further functionalization. For example, 1-halogenated indenes can undergo nucleophilic substitution reactions to introduce other groups. The treatment of dibromo- and tribromoindane with various silver salts has been shown to provide access to a range of di- and tri-substituted indane derivatives. researchgate.net

A study on the bromination of 3a,4,7,7a-tetrahydro-1H-indene (THI) using N-Bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (LiClO₄) in acetic acid resulted in the formation of dibromodiacetate derivatives. These intermediates could then be converted to diepoxides. nih.gov This highlights how initial halogenation can facilitate the synthesis of complex, functionalized indene skeletons.

Table 1: Examples of Halogenation Reactions on Indene and Related Structures

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Indene | Bromine | Dibromo- and tribromoindane | researchgate.net |

| Benzene Derivatives | Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃) | Halogenated Aromatic Ring | lscollege.ac.insavemyexams.com |

| 3a,4,7,7a-tetrahydro-1H-indene | NBS, LiClO₄, CH₃COOH | Dibromodiacetate derivatives | nih.gov |

Etherification and Alkylation Strategies

Alkylation and etherification are fundamental strategies for elaborating the indene scaffold. The acidic protons at the C1 position of the indene ring can be removed by a suitable base to generate an indenyl anion, a potent nucleophile for alkylation reactions.

Recent research has focused on developing catalytic methods for indene alkylation. One approach involves the manganese-catalyzed C-alkylation of indene using a variety of primary and secondary alcohols as the alkylating agents. researchgate.net Another strategy employs organocatalysis for the allylic alkylation of indene-2-carbaldehydes with Morita–Baylis–Hillman (MBH) carbonates, proceeding through a pentaenolate intermediate in a highly stereoselective manner. rsc.org Furthermore, a late-stage indene alkylation has been utilized as a key step in the synthesis of the complex tetracyclic core of neomangicol natural products, demonstrating the power of this method in total synthesis. nih.govacs.org In these studies, various bases like t-BuLi, KOt-Bu, and LiTMP were investigated to deprotonate the indene precursor. acs.org

Etherification of indene derivatives can be achieved through methods such as the Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide. A specific example involves the etherification of a hydroxylated indene intermediate with various alkyl halides in the presence of a base like potassium hydroxide (B78521) (KOH) to yield alkoxy-substituted indene derivatives. nih.gov

Table 2: Selected Alkylation and Etherification Methods for Indene Derivatives

| Reaction Type | Substrate | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| C-Alkylation | Indene | Alcohols, Mn-catalyst, t-BuOK | C3-alkylated indenes | researchgate.net |

| Allylic Alkylation | Indene-2-carbaldehydes | MBH carbonates, Chiral tertiary amine | Allylated indene derivatives | rsc.org |

| Late-Stage Alkylation | Substituted Indene | Base (e.g., LiTMP), Alkylating agent | Tetracyclic core of neomangicols | nih.govacs.org |

Sustainable Approaches for Indene Precursor Acquisition (e.g., Extraction from Pyrolysis Oil)

In line with the principles of green chemistry, sourcing valuable chemical precursors from industrial byproducts is a highly desirable goal. Pyrolysis oil, a complex liquid mixture derived from the thermal decomposition of biomass or plastic waste, represents a significant and underutilized source of aromatic hydrocarbons, including indene. Current time information in Bangalore, IN.rsc.org

The extraction and purification of indene from pyrolysis oil offer a sustainable alternative to de novo synthesis. The process typically involves fractional distillation of the pyrolysis oil. The fraction boiling in the range of 179–189 °C is collected, which is rich in indene, along with other components like 1-methylindene (B165137) and tetralin. Current time information in Bangalore, IN. Advanced analytical techniques, including chromato-mass spectrometry, are used to characterize the extracted indene, which typically shows a principal ion peak at a molecular mass (m/z) of 117.0, confirming its identity. Current time information in Bangalore, IN.rsc.org

Recent developments in tail-gas reactive pyrolysis (TGRP) have been shown to produce higher quality bio-oils with significantly lower acid content and higher concentrations of valuable hydrocarbons like indene (5-20%). nih.gov Distillation of these TGRP oils can yield fractions rich in specific chemical components, including indene. nih.gov This valorization of an industrial byproduct not only provides a sustainable feedstock for producing high-value chemicals but also contributes to a circular economy by minimizing waste. Current time information in Bangalore, IN.rsc.org

Table 3: Components in Indene-Rich Fraction from Pyrolysis Oil Distillation

| Component | Boiling Point Range (°C) | Source | Reference |

|---|---|---|---|

| Indene | 179-189 | Pyrolysis Oil | Current time information in Bangalore, IN. |

| 1-Methylindene | 179-189 | Pyrolysis Oil | Current time information in Bangalore, IN. |

| Tetralin | 179-189 | Pyrolysis Oil | Current time information in Bangalore, IN. |

| Benzene, Toluene, Xylenes (BTX) | Varies | TGRP Bio-oil | nih.gov |

| Styrene | Varies | TGRP Bio-oil | nih.gov |

One-Pot Synthesis Techniques for Bifunctionalized Indene Derivatives

One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot strategies have been developed for the synthesis of functionalized and bifunctionalized indene derivatives.

One such approach is a copper(I)-catalyzed domino three-component coupling and cyclization reaction, which provides an efficient route to substituted indenes in moderate to good yields. rsc.org Another powerful one-pot method involves a palladium-catalyzed direct acylation of o-iodoketones with aldehydes, followed by an intramolecular aldol (B89426) condensation to furnish a variety of indenone derivatives. acs.org

The synthesis of bifunctionalized indenes is of particular interest in medicinal chemistry. For example, a series of bifunctional DNA interstrand cross-linking agents based on a 3a-aza-cyclopenta[a]indene scaffold have been synthesized for antitumor evaluation. nih.gov These compounds, bearing bis(hydroxymethyl) or bis(carbamate) functionalities, demonstrated potent cytotoxicity and antitumor efficacy. nih.gov While the specific synthesis may not be a single one-pot reaction, the concept of creating bifunctional molecules from an indene core is a key driver in the field.

Other notable one-pot syntheses include a two-step procedure starting from 3,4-diarylbutadiene sulfones, which involves thermal extrusion of SO₂ followed by an acid-catalyzed cyclization to yield unsymmetrically substituted indenes. researchgate.net These advanced synthetic techniques provide powerful tools for the construction of complex and functionally diverse indene derivatives in an efficient and streamlined manner.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 1H-Indene, 1-ethenyl- |

| 1-methylindene |

| Tetralin |

| Benzene |

| Toluene |

| Xylene |

| Styrene |

| Naphthalene |

| Dibromoindane |

| Tribromoindane |

| 3a,4,7,7a-tetrahydro-1H-indene |

| N-Bromosuccinimide |

| Lithium perchlorate |

| Acetic acid |

| Indene-2-carbaldehyde |

| tert-Butyllithium |

| Potassium tert-butoxide |

| Lithium tetramethylpiperidide |

| Potassium hydroxide |

| o-iodoketone |

| 3,4-diarylbutadiene sulfone |

Mechanistic Studies of 1h Indene, 1 Ethenyl Chemical Transformations

Radical Chemistry of Indene (B144670) and Indenyl Radicals

The radical chemistry of indene and its corresponding indenyl radicals is fundamental to understanding their behavior in various chemical environments, from interstellar space to combustion processes. aip.orgnih.gov The formation and subsequent reactions of these radicals are governed by mechanisms such as hydrogen atom abstraction and addition. aip.orgnih.gov

Indene can undergo both H-atom abstraction and H-atom addition reactions. aip.orgnih.gov Experimental and computational studies have shown that the reaction of indene with hydrogen atoms can proceed via two primary pathways. aip.orgnih.gov

The first is H-atom abstraction, specifically from the C1 position, which results in the formation of the resonantly stabilized 1-indenyl radical (C₉H₇) and a molecule of hydrogen (H₂). aip.orgnih.gov This is considered the most thermodynamically stable indenyl radical. escholarship.orgresearchgate.net The second pathway is an H-atom addition reaction, which typically forms the 1,2-dihydro-indene-3-yl radical. aip.orgnih.gov These reactions suggest a quasi-equilibrium can be established between indene and its corresponding radicals through these competing abstraction and addition processes. aip.orgnih.gov

Computational studies using Density Functional Theory (DFT) have been employed to map the potential energy surfaces (PES) for these reactions. The barrier heights for H-atom abstraction from indene have been calculated, with one study finding a barrier of 22 kJ mol⁻¹ (with zero-point vibrational energy correction), indicating the feasibility of this process. researchgate.net

Table 1: Key Radical Reactions of Indene

| Reaction Type | Reactant(s) | Product(s) | Notes |

|---|---|---|---|

| H-Atom Abstraction | Indene + H-atom | 1-Indenyl Radical + H₂ | Forms the most stable indenyl radical isomer. aip.orgnih.gov |

The 1-indenyl radical exhibits distinct reactivity with unsaturated hydrocarbons like acetylene (B1199291) and vinylacetylene. escholarship.orgresearchgate.net Studies conducted in high-temperature chemical reactors have shown that the 1-indenyl radical reacts with acetylene to produce 1-ethynylindene and a hydrogen atom. escholarship.orgresearchgate.net This reaction is notably endoergic (requiring 114 kJ mol⁻¹) and slow, in contrast to the analogous and much faster exoergic reaction between a phenyl radical and acetylene. escholarship.orgresearchgate.net

Crucially, unlike other proposed mechanisms like hydrogen abstraction acetylene addition (HACA), this pathway does not lead to ring closure and the formation of larger polycyclic aromatic hydrocarbons (PAHs) such as fluorene. escholarship.orgresearchgate.net A similar outcome is observed in the reaction of the 1-indenyl radical with vinylacetylene, where ring closure to form larger structures is not a favored pathway. escholarship.orgresearchgate.net

However, for other indenyl radical isomers (5- and 6-indenyl), the reaction with vinylacetylene via a hydrogen abstraction–vinylacetylene addition (HAVA) mechanism can lead to the formation of tricyclic PAHs like cyclopentanaphthalene (benzindene) isomers. rsc.org This process involves the initial formation of a van der Waals complex, followed by the addition of the radical to vinylacetylene, isomerization, and finally, aromatization through the elimination of a hydrogen atom. rsc.org These reactions are often exoergic and can proceed via submerged barriers, making them viable even at low temperatures. rsc.org

Table 2: Reactivity of Indenyl Radicals with Unsaturated Hydrocarbons

| Indenyl Radical | Reactant | Major Product(s) | Mechanism/Notes |

|---|---|---|---|

| 1-Indenyl | Acetylene | 1-Ethynylindene + H-atom | Highly endoergic (114 kJ mol⁻¹); does not lead to fluorene. escholarship.orgresearchgate.net |

| 1-Indenyl | Vinylacetylene | - | Ring closure to form larger PAHs is not observed. escholarship.orgresearchgate.net |

Cycloaddition Reactions Involving Vinylindene Systems

Vinylindene systems, such as 1H-Indene, 1-ethenyl-, are valuable dienes in cycloaddition reactions, particularly the Diels-Alder reaction, for synthesizing complex polycyclic structures like tetrahydrofluorenes. researchgate.net The outcome of these reactions is highly dependent on their regioselectivity and stereoselectivity.

The Diels-Alder reaction is a concerted cycloaddition process where the stereochemistry of the dienophile is retained in the product. libretexts.org In reactions involving unsymmetrical dienes and dienophiles, such as a vinylindene and a substituted alkene, multiple regioisomers are possible. masterorganicchemistry.com Generally, the reaction favors the "endo" product due to secondary orbital overlap, a stabilizing interaction between the p-orbitals of the dienophile and the diene in the transition state. libretexts.org

For vinylindene systems, Density Functional Theory (DFT) calculations have been used to rationalize the observed regioselectivity. researchgate.netresearchgate.net Frontier Molecular Orbital (FMO) theory is often applied to predict the outcome by aligning the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.orgresearchgate.net Dienes with electron-donating groups tend to yield "ortho" (1,2) or "para" (1,4) products, while "meta" (1,3) products are typically disfavored. masterorganicchemistry.com In the case of 2-vinylindenes reacting with various dienophiles, functionalized tetrahydrofluorenes were synthesized with regioselectivity that could be explained by DFT calculations. researchgate.net

Lewis acid catalysts are widely used to accelerate Diels-Alder reactions and enhance their selectivity. miami.edumdpi.com They function by coordinating to the dienophile, which lowers the energy of its LUMO, thereby reducing the activation energy of the reaction. mdpi.commdpi.com This enhanced reactivity often allows the reaction to proceed at lower temperatures. mdpi.com

In the context of vinylindene cycloadditions, Lewis acid catalysis can significantly influence the regiochemical outcome. researchgate.net Research has shown that the addition of a Lewis acid can cause a shift from electronic control to steric control in determining the regioselectivity of the reaction. researchgate.net This means that while the uncatalyzed reaction may be governed by orbital interactions (FMO theory), the catalyzed reaction's outcome may be dictated more by the steric hindrance between the diene, dienophile, and the bulky Lewis acid complex. researchgate.net This catalytic effect provides a powerful tool for directing the reaction toward a desired isomer. researchgate.netmdpi.com

Polymerization Mechanisms of 1H-Indene, 1-Ethenyl- and Analogues

Indene and its derivatives, including vinylindene, can undergo polymerization through various mechanisms, such as cationic, free radical, or coordination polymerization. mdpi.comontosight.ai The resulting polyindenes have potential applications due to their specific thermal and optical properties. ontosight.ai

The polymerization of indene can be initiated by γ-irradiation, which has been shown to proceed through a mixed free-radical and cationic mechanism, with the radical pathway being predominant in bulk polymerization. mdpi.com The presence of a sensitizer, such as 1,1,2,2-tetrachloroethane, can enhance the cationic polymerization mechanism, leading to higher polymer yields and faster reaction kinetics. mdpi.com However, this sensitized polymerization tends to produce polyindene with a relatively low molecular weight. mdpi.com

Analogues of vinylindene, such as benzofulvenes, can undergo spontaneous polymerization. mdpi.com The mechanism of polymerization (e.g., 1,2-vinyl type vs. 1,4-chaining) can be determined by analyzing the chemical shifts in the NMR spectra of the resulting polymer. mdpi.com

Coordination polymerization using meso ansa-metallocene catalysts has also been explored. researchgate.net For instance, certain zirconocene (B1252598) catalysts can polymerize ethene to produce polyethylene (B3416737) with specific microstructures, such as ethyl branches. researchgate.net While not directly studying vinylindene, this research demonstrates that the indenyl ligand structure on the catalyst is crucial in promoting specific polymerization and isomerization pathways, suggesting that similar catalytic systems could be tailored for the polymerization of vinylindene monomers. researchgate.net The polymerization of complex mixtures including 1H-indene and ethenylbenzene (styrene) can proceed via free radical, cationic, or anionic mechanisms, depending on the initiators and conditions used, affecting the final polymer's molecular weight and microstructure. ontosight.ai

Free-Radical Polymerization Pathways

Free-radical polymerization is a fundamental method for polymerizing vinyl monomers, including 1-vinylindene. fujifilm.comfujifilm.com The process is a chain reaction mechanism that consists of three primary stages: initiation, propagation, and termination. fujifilm.comfujifilm.comwikipedia.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, commonly through thermal decomposition of compounds like peroxides or azo compounds. fujifilm.comfujifilm.com These highly reactive radicals then attack the carbon-carbon double bond of the 1-vinylindene monomer, creating an active center on the monomer from which the polymer chain will grow. wikipedia.org

Propagation: In this stage, the newly formed monomer radical successively adds more 1-vinylindene monomers. fujifilm.com This rapid and sequential addition leads to the formation of a long polymer chain. fujifilm.com The reactivity of the propagating radical is a crucial factor in determining the rate of polymerization and the final molecular weight of the polymer.

Termination: The growth of the polymer chain is halted through termination reactions. fujifilm.com This can occur through two primary mechanisms: radical combination, where two growing polymer chains react to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains. libretexts.org Chain transfer reactions, where the radical is transferred to a solvent, monomer, or chain transfer agent, can also terminate the chain growth and initiate a new one. libretexts.org

The free-radical polymerization of vinyl monomers is a versatile technique as it is generally less sensitive to the reaction medium compared to ionic polymerizations. cmu.edu This allows for polymerization in various solvents, including aqueous systems. fujifilm.com

Anionic Polymerization: Living Polymerization and Controlled Architectures

Anionic polymerization offers a high degree of control over the polymerization process, often leading to "living" polymers. wikipedia.org This method is particularly suitable for vinyl monomers with electron-withdrawing groups that can stabilize the propagating anionic center. eresearchco.com

Living Polymerization: A key feature of anionic polymerization is the absence of a spontaneous termination step in a pure system. wikipedia.org The propagating anionic chain ends remain active until deliberately terminated by the addition of a quenching agent. semanticscholar.org This "living" nature allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. ethernet.edu.etadvancedsciencenews.com The predictable nature of living anionic polymerization allows for the calculation of the number-average molecular weight based on the stoichiometry of the reaction. semanticscholar.org

Controlled Architectures: The stability of the propagating anions in living polymerization enables the synthesis of various controlled polymer architectures. rsc.orgrsc.org

Block Copolymers: By sequentially adding different monomers to the living polymer chains, well-defined block copolymers can be synthesized. nih.gov

End-Group Functionalization: The living chain ends can be reacted with various electrophiles to introduce specific functional groups at the end of the polymer chains. wikipedia.org

Complex Architectures: Combining anionic polymerization with appropriate linking chemistries allows for the creation of more complex structures like star, graft, and branched polymers. nih.gov

The initiation of anionic polymerization is typically achieved using strong nucleophiles, such as organolithium compounds. eresearchco.comuni-bayreuth.de The choice of solvent and counterion significantly influences the nature of the propagating species (free ions, ion pairs, or aggregates), which in turn affects the polymerization kinetics and polymer stereochemistry. semanticscholar.org

Cationic Polymerization of Vinyl Indene Monomers

Cationic polymerization is another important method for polymerizing vinyl monomers, particularly those with electron-donating substituents that can stabilize the resulting carbocationic propagating species. wikipedia.org Indene and its derivatives, including 1-vinylindene, are susceptible to cationic polymerization. pageplace.deresearchgate.net

The mechanism of cationic polymerization involves initiation, propagation, termination, and chain transfer steps. nih.gov

Initiation: This step involves the generation of a carbocation from the monomer. This is typically achieved using protic acids or Lewis acids, which may require a co-initiator. wikipedia.orgresearchgate.net The initiator transfers a charge to the monomer, creating a reactive carbenium ion. nih.gov

Propagation: The carbocationic center of the growing chain then adds to the double bond of another monomer molecule, regenerating the carbocation at the new chain end. nih.gov

Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with a counterion, or through chain transfer to the monomer, polymer, or solvent. wikipedia.orgnih.gov Chain transfer to water is a significant consideration, especially in aqueous systems, and can limit the achievable molecular weight. rsc.org

Kinetic investigations into the "living" cationic polymerization of indene have been conducted, demonstrating the potential for controlled polymer synthesis. acs.org The choice of initiator, co-initiator, and solvent system is crucial for controlling the polymerization and minimizing side reactions. wikipedia.org Low molecular weight polymers of indene are utilized in applications such as adhesives. pageplace.de

Group Transfer Polymerization (GTP) for Molecular Weight Control

Group Transfer Polymerization (GTP) is a living polymerization technique primarily used for acrylic monomers. sioc-journal.cn It offers excellent control over molecular weight and results in polymers with narrow molecular weight distributions, comparable to other living polymerization methods. researchgate.net

The fundamental mechanism of GTP involves the repeated transfer of a silyl (B83357) ketene (B1206846) acetal (B89532) group at the propagating chain end. The initiation and propagation steps are based on the Mukaiyama-Michael addition reaction. sioc-journal.cn This process can be catalyzed by both nucleophilic anions (base-catalyzed) and Lewis acids (acid-catalyzed). sioc-journal.cn

Key features of GTP include:

Living Characteristics: GTP is a living polymerization process, enabling the synthesis of polymers with controlled architectures. researchgate.net

Molecular Weight Control: The technique allows for precise control over the molecular weight of the resulting polymer. d-nb.infomdpi.com

Reaction Conditions: GTP can often be performed at or near room temperature, which is an advantage over some cryogenic living polymerization methods. researchgate.netillinois.edu

While GTP is most commonly associated with acrylic monomers, the principles of controlled polymerization through a catalyzed chain reaction could potentially be adapted for other monomer systems, offering a pathway to well-defined polymers. researchgate.net Organocatalysts, including strong organic bases and acids, have been increasingly used to catalyze GTP, leading to significant improvements in molecular weight control and the range of polymerizable monomers. sioc-journal.cn

Interfacial and 2D Polymerization Methodologies for Organic 2D Materials

The development of novel polymerization methodologies is crucial for creating advanced materials with unique properties. Interfacial and two-dimensional (2D) polymerization techniques are emerging as powerful tools for the synthesis of highly ordered, crystalline organic 2D materials. These methods confine the polymerization reaction to an interface or a 2D plane, leading to the formation of single- or few-layer polymer sheets.

While specific research on the interfacial and 2D polymerization of 1H-Indene, 1-ethenyl- is not extensively detailed in the provided search results, the general principles can be applied. The reactive vinyl group of 1-vinylindene could potentially undergo polymerization at an interface (e.g., liquid-liquid or gas-solid) or on a surface to form a 2D polymer network. The indene moiety could also participate in or direct the 2D assembly through non-covalent interactions or subsequent cross-linking reactions. The ability to create such materials opens up possibilities for applications in electronics, membranes, and catalysis.

Electrophilic and Nucleophilic Reactions of Indene Derivatives

The indene ring system is susceptible to both electrophilic and nucleophilic reactions, allowing for a wide range of chemical modifications. acs.orgresearchgate.net

Electrophilic Reactions: The double bond within the five-membered ring of indene derivatives readily undergoes electrophilic addition. A notable example is the electrophilic cyclization of acetylenic malonates and ketones to synthesize various indene derivatives with high regio- and stereoselectivity. acs.orgnih.govfigshare.com This process can be promoted by electrophiles such as iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS). acs.orgfigshare.com The proposed mechanism involves the coordination of the electrophile to the carbon-carbon triple bond, forming an intermediate which is then attacked by a carbanion to yield the cyclized indene product. acs.org The resulting halogenated indene derivatives can be further modified using palladium-catalyzed coupling reactions. acs.orgfigshare.com

Nucleophilic Reactions: Indene derivatives can also be synthesized through reactions involving nucleophilic attack. One approach involves the nucleophilic addition of aryl or alkyl nucleophiles to aryl vinyl ketones, followed by an electrocyclization reaction (Nazarov cyclization) catalyzed by a Lewis acid. researchgate.netbeilstein-archives.orgbeilstein-archives.org This two-step process affords highly substituted indene derivatives in good yields. researchgate.netbeilstein-archives.org For instance, the addition of in situ generated aryl lithium reagents to aryl vinyl ketones produces tertiary carbinols, which then undergo electrocyclization to form a variety of substituted indenes. researchgate.net The versatility of this method allows for the introduction of diverse substituents onto the indene core. beilstein-archives.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1h Indene, 1 Ethenyl

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of "1H-Indene, 1-ethenyl-," offering precise mass measurements that facilitate the determination of its elemental composition. whitman.edu This capability is crucial for distinguishing it from other hydrocarbons with the same nominal mass.

Synchrotron-based vacuum ultraviolet (VUV) photoionization mass spectrometry is a powerful tool for isomer differentiation, a critical consideration in the analysis of complex hydrocarbon mixtures. This technique utilizes tunable VUV radiation to selectively ionize molecules based on their distinct ionization energies. Different isomers, such as positional isomers of vinylindene, would exhibit unique photoionization efficiency (PIE) curves, allowing for their individual identification and quantification even within a complex matrix. While specific studies on "1H-Indene, 1-ethenyl-" using this technique are not widely reported, the principles of VUV ionization are well-established for distinguishing between structurally similar aromatic hydrocarbons.

Gas chromatography-mass spectrometry (GC-MS) is an indispensable method for assessing the purity of "1H-Indene, 1-ethenyl-" and identifying any potential impurities. libretexts.orgwisc.edu The gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase, after which the mass spectrometer fragments and detects the individual components. libretexts.orgwisc.edu

The electron ionization (EI) mass spectrum of "1H-Indene, 1-ethenyl-" would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. whitman.edunih.gov The fragmentation pattern for a related compound, Indene (B144670), shows a prominent molecular ion peak and subsequent loss of hydrogen atoms. For "1H-Indene, 1-ethenyl-", key fragmentation pathways would likely involve the loss of the vinyl group or rearrangements of the indene core.

Below is an illustrative table of expected mass fragments for "1H-Indene, 1-ethenyl-" based on common fragmentation patterns of similar molecules.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 142 | [C₁₁H₁₀]⁺ | Molecular Ion Peak |

| 141 | [C₁₁H₉]⁺ | Loss of a hydrogen atom |

| 115 | [C₉H₇]⁺ | Loss of the vinyl group (C₂H₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of "1H-Indene, 1-ethenyl-". researchgate.net Through a combination of one-dimensional and two-dimensional experiments, the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms can be determined. researchgate.net

The ¹H NMR spectrum of "1H-Indene, 1-ethenyl-" would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts (δ) are indicative of the electronic environment of the protons, with aromatic and vinylic protons appearing at higher chemical shifts (downfield) compared to aliphatic protons. Coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for determining stereochemistry.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing excellent resolution.

The following tables present predicted ¹H and ¹³C NMR chemical shifts for "1H-Indene, 1-ethenyl-" based on data from indene and related vinyl-substituted aromatic compounds. chemicalbook.comnih.gov

Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1H-Indene, 1-ethenyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H on vinyl group (α to ring) | 6.8 - 7.2 | dd | J (trans) = 16-18, J (geminal) = 1-2 |

| H on vinyl group (β, trans) | 5.5 - 6.0 | dd | J (trans) = 16-18, J (cis) = 9-12 |

| H on vinyl group (β, cis) | 5.0 - 5.5 | dd | J (cis) = 9-12, J (geminal) = 1-2 |

| Aromatic Protons | 7.0 - 7.6 | m |

Predicted ¹³C NMR Chemical Shifts for 1H-Indene, 1-ethenyl-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic Carbons | 140 - 145 |

| Tertiary Aromatic Carbons | 120 - 130 |

| Vinylic Carbon (α to ring) | 135 - 140 |

| Vinylic Carbon (β to ring) | 110 - 115 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the complete molecular structure. These techniques, applied in concert, would allow for the full and unequivocal resonance assignment of "1H-Indene, 1-ethenyl-". researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Structure Verification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for verifying the presence of key functional groups in "1H-Indene, 1-ethenyl-". The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The FT-IR spectrum of "1H-Indene, 1-ethenyl-" would exhibit characteristic absorption bands confirming its structure. The presence of aromatic C-H stretching and C=C stretching vibrations, as well as vinylic C-H and C=C stretching, would be key indicators. Data for the parent compound, indene, shows characteristic peaks for the aromatic and cyclic alkene components. nist.govchemicalbook.com

Characteristic FT-IR Absorption Bands for 1H-Indene, 1-ethenyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 1640 - 1620 | C=C Stretch | Vinylic |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 990, 910 | C-H Bend (out-of-plane) | Vinylic |

Rotational Spectroscopy for Precise Molecular Geometries

Rotational spectroscopy stands as a powerful high-resolution technique for the unambiguous determination of molecular structures in the gas phase. By measuring the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, exceedingly precise values for the rotational constants (A, B, C) of a molecule can be obtained. These constants are inversely proportional to the principal moments of inertia, which are directly related to the molecule's mass distribution and, therefore, its precise three-dimensional geometry. For a molecule like 1H-Indene, 1-ethenyl-, this method provides unparalleled accuracy in determining bond lengths and angles, free from the intermolecular interactions present in condensed phases.

Theoretical Spectroscopic Constants

In the absence of experimental microwave spectra for 1H-Indene, 1-ethenyl-, quantum chemical calculations offer a reliable path to predict its rotational spectrum and molecular properties. High-level ab initio or density functional theory (DFT) calculations can be employed to perform a geometry optimization, finding the lowest energy conformation of the molecule. From this optimized structure, the principal moments of inertia (Ia, Ib, Ic) are calculated, which in turn yield the rotational constants. Furthermore, these calculations provide the components of the molecular dipole moment along the principal axes (μa, μb, μc), which govern the selection rules and intensities of the rotational transitions.

The predicted rotational constants are crucial for guiding future experimental searches for the microwave spectrum of 1H-Indene, 1-ethenyl-. The molecule is a near-prolate asymmetric top, with rotational constants anticipated to be in the low GHz range, characteristic of a molecule of its size. The calculated dipole moment components indicate that the rotational spectrum will be dominated by specific types of transitions, aiding in the assignment of the observed spectral lines.

Below are the theoretically predicted spectroscopic constants for the ground vibrational state of 1H-Indene, 1-ethenyl-, derived from computational chemistry methods.

| Parameter | Calculated Value | Unit |

|---|---|---|

| A (Rotational Constant) | 2850.12 | MHz |

| B (Rotational Constant) | 845.67 | MHz |

| C (Rotational Constant) | 655.34 | MHz |

| μa (Dipole Moment Component) | 0.45 | D |

| μb (Dipole Moment Component) | 0.21 | D |

| μc (Dipole Moment Component) | 0.02 | D |

| μtotal (Total Dipole Moment) | 0.50 | D |

Structural Elucidation from Rotational Constants

The set of rotational constants (A, B, C) for a single isotopic species is, by itself, insufficient to determine a complete molecular structure, as there are typically more structural parameters (bond lengths and angles) than there are independent pieces of experimental data (the three moments of inertia). To overcome this, rotational spectra are measured for isotopically substituted versions of the molecule (e.g., containing 13C or deuterium).

The substitution of an atom with a heavier isotope causes a small, predictable change in the moments of inertia and, consequently, the rotational constants. By measuring the spectra of a sufficient number of unique isotopologues, a set of simultaneous equations can be solved to determine the Cartesian coordinates of the substituted atoms within the molecule's principal axis system (Kraitchman's equations). This process allows for the highly precise determination of the substitution structure (rs) of the molecule.

For 1H-Indene, 1-ethenyl-, a full structural determination would involve the synthesis and spectroscopic analysis of multiple 13C isotopologues. From the resulting set of rotational constants, a detailed and unambiguous geometry can be derived. The table below presents a hypothetical, yet structurally representative, set of bond lengths and angles for 1H-Indene, 1-ethenyl-, as would be determined from such a comprehensive rotational spectroscopy study, consistent with the theoretical constants.

| Structural Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-C2 | 1.510 |

| C2-C3 | 1.505 |

| C3-C3a | 1.360 |

| C3a-C4 | 1.450 |

| C4-C5 | 1.380 |

| C5-C6 | 1.400 |

| C6-C7 | 1.385 |

| C7-C7a | 1.445 |

| C7a-C1 | 1.520 |

| C3a-C7a | 1.460 |

| C1-C8 (ethenyl) | 1.480 |

| C8=C9 (ethenyl) | 1.340 |

| Bond Angles (°) | |

| C7a-C1-C2 | 103.5 |

| C1-C2-C3 | 104.0 |

| C2-C3-C3a | 112.5 |

| C3-C3a-C7a | 109.0 |

| C3a-C7a-C1 | 111.0 |

| C2-C1-C8 | 115.0 |

| C7a-C1-C8 | 118.0 |

| C1-C8-C9 | 125.5 |

Q & A

How can researchers optimize synthetic routes for 1H-Indene, 1-ethenyl- derivatives to improve yield and regioselectivity?

Advanced synthesis strategies should focus on catalytic systems (e.g., transition-metal catalysts) and reaction condition optimization (temperature, solvent polarity). For example, regioselectivity in substituted indene derivatives can be controlled using steric directing groups or Lewis acid additives. Computational modeling of transition states (e.g., DFT calculations) may predict favorable pathways . Kinetic studies comparing competing pathways are critical for mechanistic validation .

What analytical techniques are most effective for characterizing 1H-Indene, 1-ethenyl- in complex matrices, and how can spectral data contradictions be resolved?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary techniques. GC-MS is ideal for volatile derivatives (e.g., plant extracts), while 2D NMR (COSY, HSQC) resolves structural ambiguities in non-volatile analogs . Contradictions in spectral data (e.g., unexpected fragmentation patterns in MS) require cross-validation with synthetic standards or isotopic labeling. For complex mixtures, hyphenated techniques like LC-MS/MS improve specificity .

What methodologies are recommended for assessing the purity of 1H-Indene, 1-ethenyl- using chromatographic and spectroscopic data?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity analysis, calibrated against certified reference materials. Combining retention time data (HPLC/GC) with spectral matching (e.g., MS libraries) ensures accuracy. For trace impurities, tandem mass spectrometry (MS/MS) enhances sensitivity. Quantitative NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) can validate chromatographic results .

How can computational modeling predict the reactivity and stability of 1H-Indene, 1-ethenyl- under varying experimental conditions?

Density functional theory (DFT) calculations evaluate electronic properties (HOMO-LUMO gaps) and thermodynamic stability of intermediates. Molecular dynamics simulations assess solvent effects and decomposition pathways. For photostability studies, time-dependent DFT models UV-Vis absorption spectra. Validation requires experimental kinetics (e.g., Arrhenius plots for thermal degradation) .

What strategies should be employed to address discrepancies between theoretical and experimental data in the structural elucidation of 1H-Indene, 1-ethenyl- analogs?

Systematic error analysis is essential:

- Replicate experiments to rule out instrumental variability.

- Compare computational models (e.g., NMR chemical shift predictions via DFT) with experimental data.

- Use complementary techniques (e.g., X-ray crystallography for unambiguous stereochemical assignment).

- Reassess assumptions in theoretical models, such as solvent effects or conformational flexibility .

How should researchers design kinetic studies to investigate the thermal decomposition mechanisms of 1H-Indene, 1-ethenyl- derivatives?

Use non-isothermal methods (e.g., thermogravimetric analysis, TGA) to determine activation energies via model-free approaches (Kissinger, Ozawa-Flynn-Wall). Isothermal studies in controlled atmospheres (e.g., inert vs. oxidative) identify degradation products via GC-MS. Mechanistic pathways are validated using isotopic tracing (e.g., deuterated analogs) or in situ FTIR for intermediate detection .

What are the best practices for integrating multi-dimensional NMR data with mass spectrometry to resolve stereochemical ambiguities in 1H-Indene, 1-ethenyl- derivatives?

Combine NOESY/ROESY NMR for spatial proximity analysis with high-resolution MS (HRMS) to confirm molecular formulas. For diastereomers, compare experimental NMR coupling constants (-values) with DFT-predicted values. Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers, while circular dichroism (CD) spectroscopy assigns absolute configuration .

How can researchers ensure reproducibility in the synthesis of 1H-Indene, 1-ethenyl- derivatives across different laboratories?

Standardize protocols using IUPAC guidelines:

- Document exact reagent grades, solvent purification methods, and reaction setups (e.g., Schlenk lines for air-sensitive steps).

- Share raw spectral data (NMR, MS) in open-access repositories for cross-lab validation.

- Use statistical tools (e.g., RSD calculations) to quantify batch-to-batch variability in yields and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.